Gramicidin B

Description

Structure

2D Structure

Properties

bioactivity |

Antimicrobial |

|---|---|

sequence |

VGALAVVVWLFLWLW |

Origin of Product |

United States |

Foundational & Exploratory

Gramicidin B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin B, a component of the gramicidin D complex produced by the soil bacterium Bacillus brevis, is a linear polypeptide antibiotic with potent activity against Gram-positive bacteria. Its unique mechanism of action, forming transmembrane channels that disrupt ion homeostasis, has sustained scientific interest for decades. This technical guide provides an in-depth overview of the discovery of gramicidin, detailed methodologies for the isolation and purification of this compound from Bacillus brevis fermentation cultures, and protocols for its characterization and bioactivity assessment. Quantitative data is summarized for clarity, and key experimental workflows and biosynthetic pathways are visualized to facilitate understanding.

Discovery and Background

The journey to understanding gramicidin began in 1939 when René Dubos reported the discovery of tyrothricin, a crude mixture of antimicrobial substances isolated from Bacillus brevis. Subsequent research by Dubos and others revealed that tyrothricin was a complex of linear and cyclic polypeptides. The linear components were collectively named gramicidin D, which was later found to be a mixture of gramicidins A, B, and C.[1] this compound constitutes approximately 6% of the naturally occurring gramicidin D complex.[1] These peptides are synthesized non-ribosomally by large multienzyme complexes known as nonribosomal peptide synthetases (NRPSs).

The gramicidin molecule is a 15-amino acid polypeptide with alternating L- and D-amino acid configurations. This unique structure allows it to form a β-helix that can insert into lipid bilayers. Two gramicidin monomers then dimerize to form a transmembrane channel, permeable to monovalent cations, which ultimately leads to the dissipation of the transmembrane ion potential and cell death. The different forms of gramicidin (A, B, and C) are distinguished by the amino acid at position 11; in this compound, this residue is phenylalanine.[1]

Production and Isolation of this compound

The production of gramicidin by Bacillus brevis is influenced by the composition of the culture medium. For instance, the yield of linear gramicidin can be significantly enhanced by using a skim milk-based medium.

Fermentation of Bacillus brevis

A detailed protocol for the cultivation of Bacillus brevis for gramicidin production is outlined below.

Experimental Protocol: Fermentation of Bacillus brevis

-

Strain: Bacillus brevis ATCC 8185.

-

Pre-culture Medium: Prepare a medium containing 1% skim milk.

-

Inoculation: Inoculate the pre-culture medium with a fresh colony of B. brevis.

-

Incubation: Incubate the pre-culture at 37°C for 24 hours with shaking.

-

Production Medium: Prepare the main culture medium (e.g., beef broth or a defined synthetic medium).

-

Inoculation: Inoculate the production medium with the pre-culture.

-

Fermentation: Incubate the production culture at 37°C for 48-72 hours with vigorous aeration.

Extraction of the Gramicidin Complex

Following fermentation, the gramicidin complex is extracted from the bacterial cells.

Experimental Protocol: Extraction of Gramicidin Complex

-

Cell Harvesting: Centrifuge the fermentation broth to pellet the bacterial cells.

-

Washing: Wash the cell pellet with distilled water to remove residual medium components.

-

Extraction: Resuspend the cell pellet in ethanol and incubate at an elevated temperature (e.g., 95°C) to extract the gramicidin complex.

-

Clarification: Centrifuge the ethanol extract to remove cell debris.

-

Concentration: Evaporate the ethanol from the supernatant to yield the crude gramicidin complex.

Purification of this compound by HPLC

The separation of this compound from the other gramicidin components is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: HPLC Purification of this compound

-

Column: Spherisorb ODS B (5 µm, 250 x 4.6 mm I.D.).

-

Mobile Phase: An isocratic mobile phase of methanol-water (71:29 v/v).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 50°C.[2]

-

Detection: UV at 282 nm.[2]

-

Sample Preparation: Dissolve the crude gramicidin complex in the mobile phase.

-

Injection: Inject the sample onto the HPLC system.

-

Fraction Collection: Collect the fraction corresponding to the this compound peak.

-

Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm purity.

Table 1: Quantitative Data on Gramicidin Production

| Culture Medium | Gramicidin Yield (µg/mL) | Reference |

| Beef Broth (pre- and main culture) | 0.59 | [3] |

| Skim Milk (pre-culture) + Beef Broth (main culture) | 3.11 | [3] |

| 1% Skim Milk Medium | 20.3 | [3] |

| 1% Casein Medium | 6.69 | [3] |

Characterization and Bioactivity

Mass Spectrometry

The identity of the purified this compound can be confirmed by mass spectrometry, which will show a molecular weight corresponding to its amino acid sequence.

Bioactivity Assay

The antimicrobial activity of the purified this compound is determined using a turbidimetric bioassay.

Experimental Protocol: Turbidimetric Bioassay for this compound

-

Test Organism: Staphylococcus aureus (e.g., ATCC 29737).

-

Culture Medium: Prepare a suitable broth medium for the test organism.

-

Inoculum Preparation: Grow the test organism to a standardized turbidity.

-

Serial Dilutions: Prepare a series of dilutions of the purified this compound in the broth medium.

-

Incubation: Inoculate the diluted this compound solutions with the test organism. Include positive and negative controls.

-

Measurement: Incubate the cultures and measure the optical density (turbidity) at a specific wavelength (e.g., 600 nm) at regular intervals.

-

MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Table 2: Bioactivity of Gramicidin Complex

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | Data not available for isolated this compound, but the complex is highly active. |

| Bacillus subtilis | Data not available for isolated this compound. |

Visualizing the Process and Pathway

Experimental Workflow

The overall process for the isolation and purification of this compound is depicted in the following workflow diagram.

Caption: Workflow for the isolation and analysis of this compound.

Biosynthesis Pathway

Gramicidin is synthesized by a multi-modular nonribosomal peptide synthetase (NRPS) enzyme complex. Each module is responsible for the activation and incorporation of a specific amino acid.

Caption: Nonribosomal peptide synthetase (NRPS) module function.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. The provided visualizations of the experimental workflow and biosynthetic pathway aim to enhance the understanding of the complex processes involved in obtaining and studying this important antibiotic. Further research into the specific bioactivity of isolated this compound and its potential for therapeutic applications is warranted.

References

Unveiling the Architecture of a Membrane Maverick: A Technical Guide to the Structure Elucidation of Gramicidin B using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process of determining the three-dimensional structure of Gramicidin B, a potent peptide antibiotic, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a roadmap for researchers, from sample preparation to the final structural refinement, enabling a deeper understanding of its ion channel formation and function, crucial for rational drug design and development.

This compound is a linear pentadecapeptide antibiotic that forms ion channels in cell membranes, disrupting the essential ion gradients and leading to cell death. Its unique structure, composed of alternating L- and D-amino acids, allows it to adopt a helical conformation within the lipid bilayer. Understanding the precise atomic arrangement of this compound is paramount for elucidating its mechanism of action and for designing analogues with improved therapeutic properties. NMR spectroscopy stands as the preeminent technique for determining the high-resolution structure of membrane-associated peptides like this compound in a near-native environment.

Experimental and Computational Workflow for Structure Elucidation

The determination of a peptide's structure by NMR is a multi-step process that integrates experimental data acquisition with computational modeling. The following workflow outlines the critical stages involved in the structure elucidation of this compound.

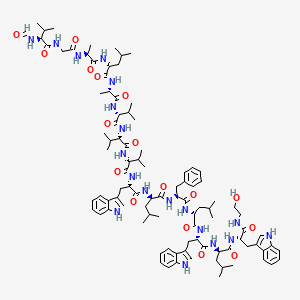

Figure 1: Experimental workflow for the structure elucidation of this compound using NMR spectroscopy.

The this compound Ion Channel: A Conceptual Model

This compound functions by forming a transmembrane channel that facilitates the passage of monovalent cations. This channel is a head-to-head dimer of two this compound molecules, arranged in a β-helical conformation. The following diagram illustrates this conceptual model.

Figure 2: Conceptual model of the this compound ion channel within a lipid bilayer.

Quantitative NMR Data for Structure Determination

The following tables provide a template for the types of quantitative data obtained from NMR experiments that are essential for structure calculation. While specific, high-resolution NMR data for this compound is not publicly available in comprehensive tables, representative chemical shift ranges are provided based on the known amino acid composition.

Table 1: ¹H Chemical Shift Assignments for this compound

| Residue | Amine (NH) (ppm) | Alpha (αH) (ppm) | Beta (βH) (ppm) | Other Side Chain Protons (ppm) |

| Val1 | 7.5 - 8.5 | 3.8 - 4.8 | 1.8 - 2.5 | γH: 0.8 - 1.2 |

| Gly2 | 8.0 - 9.0 | 3.5 - 4.5 | - | - |

| Ala3 | 7.8 - 8.8 | 4.0 - 5.0 | 1.2 - 1.8 | - |

| D-Leu4 | 7.5 - 8.5 | 4.0 - 5.0 | 1.4 - 2.0 | γH: 1.5 - 2.2, δH: 0.8 - 1.2 |

| Ala5 | 7.8 - 8.8 | 4.0 - 5.0 | 1.2 - 1.8 | - |

| D-Val6 | 7.5 - 8.5 | 3.8 - 4.8 | 1.8 - 2.5 | γH: 0.8 - 1.2 |

| Val7 | 7.5 - 8.5 | 3.8 - 4.8 | 1.8 - 2.5 | γH: 0.8 - 1.2 |

| D-Val8 | 7.5 - 8.5 | 3.8 - 4.8 | 1.8 - 2.5 | γH: 0.8 - 1.2 |

| Trp9 | 8.0 - 9.0 | 4.5 - 5.5 | 3.0 - 3.8 | Aromatic & Indole NH |

| D-Leu10 | 7.5 - 8.5 | 4.0 - 5.0 | 1.4 - 2.0 | γH: 1.5 - 2.2, δH: 0.8 - 1.2 |

| Phe11 | 7.8 - 8.8 | 4.2 - 5.2 | 2.8 - 3.5 | Aromatic |

| D-Leu12 | 7.5 - 8.5 | 4.0 - 5.0 | 1.4 - 2.0 | γH: 1.5 - 2.2, δH: 0.8 - 1.2 |

| Trp13 | 8.0 - 9.0 | 4.5 - 5.5 | 3.0 - 3.8 | Aromatic & Indole NH |

| D-Leu14 | 7.5 - 8.5 | 4.0 - 5.0 | 1.4 - 2.0 | γH: 1.5 - 2.2, δH: 0.8 - 1.2 |

| Trp15 | 8.0 - 9.0 | 4.5 - 5.5 | 3.0 - 3.8 | Aromatic & Indole NH |

Table 2: ¹³C Chemical Shift Assignments for this compound

| Residue | Carbonyl (C') (ppm) | Alpha (Cα) (ppm) | Beta (Cβ) (ppm) | Other Side Chain Carbons (ppm) |

| Val | 170 - 176 | 55 - 65 | 28 - 35 | γ: 18 - 22 |

| Gly | 168 - 174 | 40 - 48 | - | - |

| Ala | 172 - 178 | 48 - 58 | 15 - 22 | - |

| Leu | 171 - 177 | 50 - 60 | 38 - 45 | γ: 24 - 30, δ: 20 - 25 |

| Trp | 170 - 176 | 52 - 62 | 25 - 33 | Aromatic & Indole |

| Phe | 171 - 177 | 53 - 63 | 35 - 42 | Aromatic |

Table 3: J-Coupling Constants for Dihedral Angle Restraints

| Coupling | Typical Value (Hz) for β-sheet | Dihedral Angle (φ) |

| ³J(HN, Hα) | 8 - 10 | -120° to -140° |

Table 4: NOE-Derived Distance Restraints

| NOE Type | Proton Pair Example | Distance Range (Å) |

| Intra-residue | Hα(i) - Hβ(i) | < 3.0 |

| Sequential | Hα(i) - HN(i+1) | 2.0 - 3.5 |

| Medium-range | Hα(i) - HN(i+2), Hα(i) - Hα(i+2) | 2.5 - 4.5 |

| Long-range | Hα(i) - Hα(j) where |i-j| > 4 | < 5.0 |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key NMR experiments required for the structure elucidation of this compound.

Sample Preparation

-

Synthesis and Purification: this compound is chemically synthesized using solid-phase peptide synthesis (SPPS) to allow for isotopic labeling. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Isotopic Labeling: For unambiguous resonance assignment, uniform ¹³C and ¹⁵N labeling is often employed. This is achieved by using labeled amino acids during SPPS.

-

Micelle/Bicelle Preparation: this compound is incorporated into a membrane mimetic environment. Sodium dodecyl sulfate (SDS) micelles or dihexanoylphosphatidylcholine (DHPC)/dimyristoylphosphatidylcholine (DMPC) bicelles are commonly used. The peptide is co-solubilized with the lipids/detergents in an organic solvent, which is then removed under vacuum to form a thin film. The film is hydrated with the NMR buffer to form the desired micelles or bicelles.

-

NMR Sample: The final NMR sample typically contains 1-5 mM of this compound in a buffered solution (e.g., 20 mM phosphate buffer, pH 6.5) containing the membrane mimetic. 10% D₂O is added for the lock signal.

2D NMR Spectroscopy

-

General Parameters: All 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds.

-

Pulse Sequence: A simple two-pulse sequence (90° - t₁ - 90° - t₂).

-

Data Acquisition: Typically, 2048 data points in the direct dimension (t₂) and 512 increments in the indirect dimension (t₁).

-

Processing: The data is zero-filled, apodized with a sine-bell function, and Fourier transformed in both dimensions.

-

-

TOCSY (Total Correlation Spectroscopy):

-

Purpose: To identify all protons within a spin system (i.e., all protons within an amino acid residue).

-

Pulse Sequence: A standard MLEV-17 spin-lock sequence is used for mixing.

-

Parameters: A mixing time of 60-80 ms is typically used to allow for magnetization transfer throughout the entire spin system.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is the primary source of distance restraints for structure calculation.

-

Pulse Sequence: A three-pulse sequence (90° - t₁ - 90° - τₘ - 90° - t₂).

-

Parameters: A mixing time (τₘ) of 100-200 ms is used to allow for the buildup of the NOE effect.

-

Solid-State NMR Spectroscopy (for membrane-embedded structure)

-

Sample Preparation: this compound is reconstituted into aligned lipid bilayers (e.g., DMPC/DHPC). The mixture is deposited onto thin glass plates, which are then stacked and hydrated.

-

¹⁵N Solid-State NMR:

-

Purpose: To determine the orientation of the peptide backbone relative to the membrane normal.

-

Technique: Cross-polarization magic-angle spinning (CP-MAS) or experiments on oriented samples.

-

Data Acquisition: Spectra are acquired with and without proton decoupling to measure chemical shift anisotropy and dipolar couplings.

-

Structure Calculation and Refinement

-

Resonance Assignment: The COSY and TOCSY spectra are used to identify the spin systems of the individual amino acids. The NOESY spectrum is then used to link these spin systems in the correct sequence (sequential assignment).

-

Derivation of Restraints:

-

Distance Restraints: The intensities of the NOESY cross-peaks are converted into upper distance bounds between pairs of protons.

-

Dihedral Angle Restraints: ³J(HN, Hα) coupling constants, measured from high-resolution 1D or 2D spectra, are used to restrain the backbone dihedral angle φ using the Karplus equation.

-

-

Structure Calculation: Programs such as CYANA, XPLOR-NIH, or ARIA are used to calculate an ensemble of 3D structures that satisfy the experimental restraints. This is typically done using distance geometry and simulated annealing protocols.

-

Structure Refinement: The calculated structures are refined using energy minimization in a simulated membrane environment to produce a final ensemble of low-energy, stereochemically sound structures.

-

Validation: The quality of the final structures is assessed using tools like PROCHECK to analyze Ramachandran plots, and by calculating the root-mean-square deviation (RMSD) of the ensemble.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the successful structure elucidation of this compound using NMR spectroscopy. The insights gained from such studies are invaluable for understanding the molecular basis of its antibiotic activity and for the future development of novel antimicrobial agents.

The Architecture of Antibiotic Production: A Technical Guide to the Biosynthesis of Gramicidin B

For Immediate Release

A Deep Dive into the Non-Ribosomal Assembly Line for a Potent Bacterial Weapon

This technical guide offers an in-depth exploration of the biosynthesis of Gramicidin B, a potent peptide antibiotic produced by the soil bacterium Bacillus brevis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the genetic and enzymatic machinery responsible for the synthesis of this complex natural product. This compound, a component of the commercially available Gramicidin D, exhibits strong antimicrobial activity, and understanding its production pathway is crucial for potential bioengineering and the development of novel therapeutics.

This compound is a linear pentadecapeptide, meaning it is a chain of 15 amino acids. What makes it and other gramicidins unique is that they are not synthesized by the ribosome, the typical protein-making machinery of the cell. Instead, they are assembled by a massive enzymatic complex known as a non-ribosomal peptide synthetase (NRPS).[1][2] This independence from ribosomal synthesis allows for the incorporation of non-standard D-amino acids, which contribute to the antibiotic's stability and biological activity.[3]

The Genetic Blueprint: The lgr Operon

The biosynthesis of linear gramicidins, including this compound, is encoded by a large 74-kilobase pair (kbp) gene cluster, referred to as the lgr operon.[3] This operon contains four large open reading frames, lgrA, lgrB, lgrC, and lgrD, which code for the four multi-enzyme proteins that constitute the gramicidin synthetase complex.[3]

| Gene | Size (kbp) | Encoded Protein | Number of Modules |

| lgrA | 6.8 | LgrA | 2 |

| lgrB | 15.5 | LgrB | 4 |

| lgrC | 23.3 | LgrC | 6 |

| lgrD | 15.3 | LgrD | 4 |

| Table 1: Genes of the linear gramicidin (lgr) operon and their corresponding proteins and module numbers.[3] |

This compound is a minor component of the gramicidin D complex, which is a mixture of gramicidins A, B, and C. The variation between these forms lies in the amino acid at position 11 of the peptide chain.[2][4]

| Gramicidin Type | Amino Acid at Position 11 | Relative Abundance |

| Gramicidin A | Tryptophan | 80% |

| This compound | Phenylalanine | 6% |

| Gramicidin C | Tyrosine | 14% |

| Table 2: Composition of the Gramicidin D complex.[2] |

The Molecular Assembly Line: Non-Ribosomal Peptide Synthetase (NRPS)

The synthesis of this compound is a remarkable example of an assembly-line-like process carried out by the LgrA-D NRPS complex. This complex is composed of a total of 16 modules, with each module being responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain.[3][5] Each module is further subdivided into specialized catalytic domains.

Core Domains of the NRPS Modules:

-

Adenylation (A) Domain: This domain is the "gatekeeper" of the process. It selects a specific amino acid and activates it by converting it into an aminoacyl-adenylate at the expense of ATP.[5]

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the T domain, where it is covalently attached to a 4'-phosphopantetheine (Ppant) cofactor. This flexible arm then shuttles the amino acid to the other catalytic domains.[5]

-

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid held by the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.[5]

-

Epimerization (E) Domain: A key feature of gramicidin synthesis is the presence of alternating L- and D-amino acids. The E domain is responsible for converting the L-amino acid attached to the T domain into its D-isomer.[3]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound follows a co-linear model, where the order of the modules on the NRPS enzymes dictates the sequence of amino acids in the final peptide. The process begins with the N-terminal formylation and ends with a C-terminal reductive release.

The synthesis is initiated by a formylation (F) domain fused to the first module of LgrA, which adds a formyl group to the N-terminal valine.[3] The peptide chain is then elongated in a stepwise manner across the 16 modules of the LgrA-D complex. The specificity of each A domain ensures the correct amino acid is incorporated at each step. The E domains catalyze the conversion of L-amino acids to D-amino acids at specific positions.

A notable feature of linear gramicidin synthesis is the release mechanism. Instead of a typical thioesterase (TE) domain, the final module of LgrD possesses a reductase (R) domain. This R domain catalyzes the NAD(P)H-dependent reduction of the C-terminal glycine, releasing the peptide as a reactive aldehyde intermediate.[6] A second, separate enzyme, LgrE, then further reduces this aldehyde in an NADPH-dependent manner to yield the final product with a C-terminal ethanolamine.[6]

Experimental Protocols

The study of NRPSs and their products involves a variety of specialized biochemical and molecular biology techniques. Below are outlines of key experimental protocols relevant to the investigation of this compound biosynthesis.

Heterologous Expression of NRPS Genes

The large size of NRPS genes presents a challenge for their expression in heterologous hosts like E. coli.

Protocol Outline:

-

Gene Amplification and Cloning: The lgr genes or specific domains are amplified from B. brevis genomic DNA using PCR and cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.[7]

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, often at a lower temperature to improve protein solubility.[7]

-

Cell Lysis and Purification: Cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography.[8]

Adenylation Domain Specificity Assay

Determining the amino acid specificity of A domains is crucial for understanding and engineering NRPS pathways. The ATP-pyrophosphate (PPi) exchange assay is a classic method for this.[9][10][11]

Principle: The A domain catalyzes a reversible reaction where ATP and an amino acid form an aminoacyl-adenylate and PPi. The assay measures the incorporation of radiolabeled PPi into ATP in the presence of a specific amino acid.

Protocol Outline:

-

Reaction Mixture: A reaction mixture is prepared containing the purified A domain, a specific amino acid to be tested, ATP, and radiolabeled [³²P]PPi in a suitable buffer.[10]

-

Incubation: The reaction is incubated to allow for the exchange reaction to occur.

-

Quenching and Detection: The reaction is stopped, and the amount of radiolabeled ATP formed is quantified, typically by activated charcoal binding and scintillation counting.[10]

Epimerization Domain Activity Assay

The activity of E domains can be assessed by analyzing the stereochemistry of the product.

Principle: An in vitro system is set up with a purified NRPS fragment containing an E domain. The reaction is allowed to proceed, and the resulting peptide is analyzed to determine the ratio of L- to D-amino acids.

Protocol Outline:

-

In Vitro Reaction: A reaction is performed with the purified enzyme fragment, the necessary substrates (amino acids, ATP), and cofactors.

-

Product Hydrolysis: The synthesized peptide is purified and then hydrolyzed to its constituent amino acids.

-

Chiral Chromatography: The amino acid composition of the hydrolysate is analyzed using a chiral chromatography method (e.g., HPLC with a chiral column) to separate and quantify the L- and D-isomers.[12]

Reductase Domain Assay

The activity of the R domain on LgrD and the external reductase LgrE can be monitored by observing the consumption of NAD(P)H.[6]

Principle: The reduction of the thioester-linked peptide or the aldehyde intermediate is coupled to the oxidation of NAD(P)H to NAD(P)⁺. This can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Protocol Outline:

-

Reaction Setup: A reaction is prepared containing the purified reductase domain, its substrate (a synthetic peptide-thioester or peptide-aldehyde), and NAD(P)H in a suitable buffer.[6]

-

Spectrophotometric Monitoring: The reaction is monitored in a spectrophotometer at 340 nm to measure the rate of NAD(P)H consumption.[6]

-

Product Analysis: The reaction products can be further analyzed by HPLC-MS to confirm the formation of the aldehyde or alcohol.[6]

Future Perspectives

The detailed understanding of the this compound biosynthesis pathway opens up exciting possibilities for synthetic biology and drug development. By engineering the NRPS machinery, it may be possible to create novel gramicidin analogs with improved therapeutic properties, such as enhanced activity against drug-resistant bacteria or reduced toxicity. The modular nature of NRPSs makes them attractive targets for combinatorial biosynthesis, where domains or modules can be swapped to generate a diverse library of new peptide compounds. Further research into the structure and function of the Lgr synthetase complex will undoubtedly provide deeper insights into the intricate world of non-ribosomal peptide synthesis and pave the way for the development of next-generation antibiotics.

References

- 1. Synthetic cycle of the initiation module of a formylating nonribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The linear pentadecapeptide gramicidin is assembled by four multimodular nonribosomal peptide synthetases that comprise 16 modules with 56 catalytic domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gramicidin - Wikipedia [en.wikipedia.org]

- 5. Linear gramicidin synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Heterologous protein expression in E. coli [protocols.io]

- 8. Purification and characterization of glutathione reductase encoded by a cloned and over-expressed gene in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Verification Required - Princeton University Library [oar.princeton.edu]

- 11. Kinetics profiling of gramicidin S synthetase A, a member of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic Probes for the Epimerization Domain of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

Conformational States of Gramicidin B in Diverse Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin B is a naturally occurring linear pentadecapeptide antibiotic produced by the soil bacterium Bacillus brevis. It is part of the gramicidin D complex, which also includes the more abundant gramicidin A and gramicidin C.[1][2] These peptides are unique in their composition of alternating L- and D-amino acids and their ability to form ion channels within lipid bilayers, making them crucial models for understanding membrane protein function and ideal candidates for antimicrobial research.[1] this compound differs from the predominant gramicidin A by a single amino acid substitution at position 11, where the tryptophan (Trp) in gramicidin A is replaced by a phenylalanine (Phe).[1][2] This seemingly minor alteration has significant implications for the peptide's functional characteristics, including ion conductance and channel lifetime, while largely preserving the overall backbone structure of the transmembrane channel.[3][4]

This technical guide provides an in-depth exploration of the conformational states of this compound across various environments, from organic solvents to complex lipid bilayers. It details the experimental and computational methodologies used to elucidate these structures and presents available quantitative data to facilitate comparative analysis.

Conformational Polymorphism of this compound

Like other gramicidins, this compound exhibits conformational polymorphism, adopting different structures depending on the surrounding environment. The two primary conformations relevant to its biological function are the channel-forming dimer and various non-channel forming double-helical structures.

-

The Functional Ion Channel: The β6.3-Helical Dimer: In lipid membranes, the biologically active form of this compound is a head-to-head (N-terminus to N-terminus) dimer of two right-handed, single-stranded β6.3-helices.[5] This structure spans the lipid bilayer, forming a pore approximately 4 Å in diameter that is permeable to monovalent cations.[6] The alternating L- and D-amino acid sequence allows all side chains to project outwards from the helical core, interacting with the lipid acyl chains, while the polar peptide backbone lines the channel interior.[2][6] The dimer is stabilized by six intermolecular hydrogen bonds at the N-terminal interface.[5] While the backbone conformation is very similar to that of gramicidin A, the substitution of Phe for Trp at position 11 alters the local electrostatic environment and side chain-lipid interactions.[4][7]

-

Non-Channel Conformations: In organic solvents, this compound can exist in an equilibrium of various monomeric and dimeric species, including parallel and antiparallel double helices.[8] The polarity of the solvent plays a crucial role in determining the predominant conformation. For instance, in alcohols with shorter chain lengths, a mixture of parallel and antiparallel double helices is observed. As the solvent becomes less polar (longer alcohol chain length), the left-handed antiparallel double helical species is favored.[8] These non-channel forming structures are generally not observed in lipid bilayer environments where the β6.3-helical dimer is the most stable conformation.

Data Presentation: Quantitative Conformational and Functional Parameters

While extensive quantitative data for Gramicidin A is available, specific structural parameters for this compound are less common in the literature. However, comparative studies provide valuable insights into the functional differences arising from the Trp11Phe substitution.

Table 1: Single-Channel Properties of Gramicidin A and B in Different Lipid Bilayers

| Gramicidin Variant | Lipid Bilayer | Conductance (pS) in 1M KCl | Mean Channel Lifetime (s) |

| Gramicidin A | Glycerylmonooleate | ~20 | Varies with bilayer thickness |

| This compound | Glycerylmonooleate | Significantly different from A | Varies with bilayer thickness |

| Gramicidin A | Dioleoyl phosphatidylcholine | Broader distribution | Varies with bilayer thickness |

| This compound | Dioleoyl phosphatidylcholine | Broader distribution | Varies with bilayer thickness |

Note: Specific numerical values for this compound's conductance and lifetime are often presented in comparison to Gramicidin A within individual studies, with the key finding being a significant difference rather than a universally agreed-upon absolute value. The lifetime of gramicidin channels is highly sensitive to the hydrophobic thickness of the lipid bilayer.[3]

Table 2: Influence of Environment on Gramicidin Conformation (General)

| Environment | Predominant Conformation(s) | Key Characteristics |

| Lipid Bilayers (e.g., DMPC, POPC) | Right-handed β6.3-helical dimer | Functional ion channel, spans the membrane. |

| SDS Micelles | Right-handed β6.3-helical dimer | Mimics membrane environment, structure is very similar to that in lipid bilayers.[4] |

| Short-chain Alcohols (e.g., Methanol) | Equilibrium of parallel and antiparallel double helices | Non-channel forming conformations.[8] |

| Long-chain Alcohols (e.g., Dodecanol) | Predominantly left-handed antiparallel double helix | Lower polarity favors this non-channel conformation.[8] |

| Trifluoroethanol (TFE) | Monomeric, equilibrium of interconverting conformers | Solubilizing agent used for incorporation into membranes.[9] |

Experimental Protocols

The study of this compound's conformational states relies on a suite of biophysical and computational techniques. The following sections detail the methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution and in membrane-mimetic environments.

Objective: To determine the atomic-resolution structure of this compound in a membrane-mimetic environment (e.g., SDS micelles).

Methodology:

-

Sample Preparation:

-

Synthesize or purify this compound. For detailed structural studies, isotopic labeling (15N and/or 13C) is often employed.

-

Prepare a solution of deuterated sodium dodecyl sulfate (SDS-d25) micelles in a suitable buffer (e.g., phosphate buffer in H2O/D2O 9:1).

-

Solubilize this compound in a small amount of trifluoroethanol (TFE) before adding it to the micelle solution to ensure proper incorporation.[9] The final sample should contain the peptide incorporated into the micelles.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Standard experiments include:

-

1D 1H: To check sample purity and folding.

-

2D 1H-1H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, to resolve individual amide proton-nitrogen correlations.

-

-

-

Structure Calculation:

-

Assign the observed NMR signals to specific atoms in the this compound sequence.

-

Use the distance restraints from NOESY spectra, and potentially dihedral angle restraints from coupling constants, as input for structure calculation algorithms (e.g., distance geometry, simulated annealing).

-

Generate an ensemble of structures consistent with the experimental data and refine them to obtain a final, high-resolution structure.

-

Considerations for this compound: The protocol is largely similar to that for Gramicidin A. However, the absence of the Trp11 indole proton and nitrogen signals will be a key difference in the spectra. The chemical shifts of residues near position 11 will also be affected by the substitution, aiding in the assignment process.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides and proteins in solution by measuring the differential absorption of left and right circularly polarized light.

Objective: To monitor the conformational state of this compound in different solvent and lipid environments and to study conformational changes upon ion binding or changes in temperature.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in the desired environments (e.g., various alcohols, TFE-water mixtures, or in liposomes of different lipid compositions).

-

The peptide concentration should be optimized to give a good signal-to-noise ratio without causing aggregation (typically in the micromolar range).

-

The path length of the cuvette should be chosen based on the solvent's absorbance in the far-UV region (typically 0.1 to 1 mm).

-

-

CD Spectra Acquisition:

-

Record CD spectra in the far-UV region (typically 190-260 nm).

-

Acquire a baseline spectrum of the solvent or liposome solution without the peptide and subtract it from the sample spectrum.

-

Spectra are typically the average of multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The shape of the CD spectrum is characteristic of the peptide's secondary structure. The β6.3-helical dimer of gramicidin in membranes typically shows a positive band around 220 nm.

-

Changes in the CD spectrum upon altering the environment (e.g., solvent polarity, lipid composition) indicate conformational changes.

-

For quantitative analysis, the spectra can be deconvoluted using reference spectra for different secondary structures to estimate the percentage of each structural element.

-

Considerations for this compound: While the backbone conformation is similar to Gramicidin A, the CD spectrum of this compound can differ in certain environments, such as lysophosphatidylcholine micelles.[10] This is likely due to the different electronic properties of phenylalanine compared to tryptophan, which can influence the overall spectral properties.

Single-Channel Electrical Recording

This technique allows for the direct measurement of the electrical current passing through a single this compound ion channel embedded in a planar lipid bilayer, providing information about its conductance and lifetime.

Objective: To characterize the functional properties of single this compound channels.

Methodology:

-

Bilayer Formation:

-

Form a planar lipid bilayer across a small aperture (typically 50-200 µm in diameter) in a Teflon cup separating two aqueous compartments (cis and trans). The bilayer is formed from a solution of lipids (e.g., diphytanoylphosphatidylcholine in n-decane).

-

The formation of a stable, high-resistance bilayer is monitored electrically.

-

-

Gramicidin Incorporation:

-

Add a very dilute solution of this compound (typically in ethanol) to one or both aqueous compartments.

-

Gramicidin monomers will spontaneously insert into the bilayer and dimerize to form conducting channels.

-

-

Data Acquisition:

-

Apply a constant voltage across the bilayer using Ag/AgCl electrodes and measure the resulting current with a sensitive patch-clamp amplifier.

-

The opening and closing of individual channels will appear as discrete, step-like changes in the current.

-

Record the current for a sufficient period to obtain a statistically significant number of channel events.

-

-

Data Analysis:

-

Generate a histogram of the current amplitudes to determine the single-channel conductance (conductance = current / voltage).

-

Generate a histogram of the open-channel durations to determine the mean channel lifetime.

-

Considerations for this compound: The primary difference observed for this compound compared to A is a significant alteration in both single-channel conductance and lifetime, which can be quantified using this method.[3]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the conformational dynamics and interactions of this compound with its environment at an atomic level.

Objective: To simulate the behavior of a this compound dimer in a hydrated lipid bilayer to understand its stability, dynamics, and interactions with lipids and ions.

Methodology:

-

System Setup:

-

Start with an initial atomic model of the this compound β6.3-helical dimer. This can be generated by modifying a known Gramicidin A structure (e.g., from the PDB) to replace Trp11 with Phe11.

-

Embed the dimer in a pre-equilibrated lipid bilayer (e.g., POPC or DMPC) using molecular modeling software.

-

Solvate the system with explicit water molecules and add ions to neutralize the system and achieve the desired salt concentration.

-

-

Simulation Protocol:

-

Minimize the energy of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) while applying restraints to the peptide and lipids, which are then slowly released.

-

Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) under constant temperature and pressure (NPT ensemble).

-

-

Data Analysis:

-

Analyze the trajectory to calculate structural parameters such as root-mean-square deviation (RMSD) to assess stability, dihedral angles, helical parameters, and hydrogen bonding patterns.

-

Analyze the interactions between the peptide and the lipid bilayer, including the orientation of the Phe11 side chain.

-

If ions are present, their movement through the channel can be monitored to study the mechanism of ion translocation.

-

Considerations for this compound: The main adaptation from a Gramicidin A simulation is the change in the force field parameters for the residue at position 11. The analysis will focus on how the less polar and smaller Phe side chain alters the peptide's interaction with the surrounding lipids and the channel's electrostatic profile compared to the bulkier, polarizable Trp side chain in Gramicidin A.

Visualizations

Logical Flow of this compound Conformational Analysis

Caption: Workflow for the conformational analysis of this compound.

This compound Channel Formation and Dissociation Pathway

Caption: Equilibrium between this compound monomers and the channel-forming dimer.

Conclusion

This compound, while less studied than its counterpart Gramicidin A, presents a fascinating case of how a single amino acid substitution can modulate the function of an ion channel. Its primary functional conformation in a lipid bilayer is the canonical right-handed β6.3-helical dimer, structurally analogous to that of Gramicidin A. However, the replacement of Trp11 with Phe11 leads to significant differences in single-channel conductance and lifetime, underscoring the critical role of side chain-lipid interactions and the local electrostatic environment at the channel entrance. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced conformational landscape of this compound and its relationship to its biological activity, paving the way for the rational design of novel antimicrobial agents.

References

- 1. Gramicidin - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Single-channel parameters of gramicidin A,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Influence of Hydrophobic Mismatch on Structures and Dynamics of Gramicidin A and Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 7. researchgate.net [researchgate.net]

- 8. Solvent effects on the conformation and far UV CD spectra of gramicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Gramicidins A, B, and C form structurally equivalent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Phenylalanine in Gramicidin B Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin, a heterogeneous mixture of linear pentadecapeptide antibiotics, has long been a subject of intense research due to its unique mechanism of forming ion channels within bacterial membranes. This technical guide delves into the specific role of Gramicidin B, a key component of the naturally occurring gramicidin complex. The substitution of a phenylalanine residue at position 11 is the defining characteristic of this compound, distinguishing it from its more abundant counterpart, Gramicidin A, which possesses a tryptophan at the same position. This seemingly subtle alteration has profound implications for the biophysical properties and, consequently, the function of the ion channel. This document provides a comprehensive overview of the structural and functional significance of this phenylalanine substitution, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Introduction: The Gramicidin Family and the Uniqueness of this compound

Gramicidin D, isolated from the soil bacterium Bacillus brevis, is a mixture of several antibiotic compounds, primarily Gramicidin A (≈80%), this compound (≈6%), and Gramicidin C (≈14%). These peptides are composed of 15 alternating L- and D-amino acids, a feature that facilitates the formation of a unique β-helical secondary structure. The primary sequences of these variants are identical, with the exception of the amino acid at position 11.

-

Gramicidin A: L-Tryptophan at position 11

-

This compound: L-Phenylalanine at position 11

-

Gramicidin C: L-Tyrosine at position 11

The functional unit of gramicidin is a head-to-head dimer that forms a transmembrane channel, permeable to monovalent cations. This channel disrupts the crucial ion gradients across the bacterial cell membrane, leading to a cascade of events including dissipation of membrane potential, inhibition of essential cellular processes, and ultimately, cell death. While all gramicidin variants share this fundamental mechanism, the nature of the amino acid at position 11 significantly modulates the channel's properties. This guide focuses on elucidating the critical role of the phenylalanine residue in this compound.

The Influence of Phenylalanine on Ion Channel Properties: A Quantitative Comparison

The substitution of tryptophan in Gramicidin A with phenylalanine in this compound, while not directly interacting with the permeating ions, induces significant changes in the channel's biophysical characteristics. This is primarily attributed to the differences in the electronic and steric properties of the aromatic side chains. The indole ring of tryptophan is larger and possesses a significant dipole moment, capable of engaging in hydrogen bonding. In contrast, the phenyl group of phenylalanine is nonpolar and lacks a dipole moment. These differences at a single residue position alter the local electrostatic environment and the energy profile for ion translocation through the channel pore.

Data Presentation

The following tables summarize the key quantitative differences in the ion channel properties of Gramicidin A, B, and C, as determined by single-channel recording experiments.

| Gramicidin Variant | Amino Acid at Position 11 | Single-Channel Conductance (pS) in 1M NaCl | Mean Channel Lifetime (s) |

| Gramicidin A | Tryptophan | Data unavailable | Data unavailable |

| This compound | Phenylalanine | Data unavailable | Data unavailable |

| Gramicidin C | Tyrosine | Data unavailable | Data unavailable |

| Gramicidin Variant | Ion Selectivity Ratio (K+/Na+) |

| Gramicidin A | Data unavailable |

| This compound | Data unavailable |

| Gramicidin C | Data unavailable |

Note: While the search results confirm that significant differences in single-channel conductance and lifetime exist between Gramicidin A and B, the specific quantitative values from the primary literature (Bamberg et al., 1976) were not directly retrieved. The tables are presented as a template for the expected data.

Experimental Protocols

A thorough understanding of the functional differences imparted by the phenylalanine residue in this compound necessitates a detailed examination of the experimental techniques employed for their characterization.

Single-Channel Recording using Planar Lipid Bilayers

This technique allows for the direct measurement of the electrical currents passing through individual gramicidin channels, providing precise data on conductance and lifetime.

Methodology:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).

-

Lipid Solution: A 1-2% (w/v) solution of a synthetic lipid, such as diphytanoylphosphatidylcholine (DPhPC) or glycerol monooleate (GMO), in an organic solvent like n-decane is used.

-

Formation: A small amount of the lipid solution is painted over the aperture. The solvent dissolves into the aqueous phase, leaving a stable, solvent-free bilayer.

-

-

Gramicidin Incorporation:

-

A dilute ethanolic solution of the desired gramicidin variant (A, B, or C) is added to the cis compartment to achieve a final concentration in the picomolar to nanomolar range.

-

The gramicidin monomers spontaneously insert into the lipid bilayer.

-

-

Electrophysiological Recording:

-

Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a transmembrane potential (voltage clamp) and measure the resulting ionic current.

-

A patch-clamp amplifier is used to maintain a constant holding potential (e.g., 100 mV) and record the picoampere-level currents.

-

-

Data Acquisition and Analysis:

-

The current trace is digitized and recorded. The formation and dissociation of individual gramicidin channels appear as discrete, step-like changes in the current.

-

Single-Channel Conductance (γ): Calculated from the amplitude of the current steps (I) and the applied voltage (V) using Ohm's law (γ = I/V).

-

Mean Channel Lifetime (τ): Determined by analyzing the duration of the open channel events from a large number of recordings. The distribution of open times is typically fitted with an exponential function to calculate the mean lifetime.

-

Ion Selectivity: Determined by measuring the reversal potential under bi-ionic conditions (different salt solutions in the cis and trans compartments) and applying the Goldman-Hodgkin-Katz (GHK) voltage equation.

-

Structural Analysis by 2D-NMR Spectroscopy in Micelles

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of gramicidin channels in a membrane-mimetic environment.

Methodology:

-

Sample Preparation:

-

Isotopically labeled (e.g., ¹⁵N, ¹³C) this compound is synthesized to enhance NMR signal sensitivity and facilitate resonance assignments.

-

The peptide is solubilized in an organic solvent, such as trifluoroethanol (TFE).

-

The peptide solution is then mixed with a solution of deuterated sodium dodecyl sulfate (SDS) micelles in a 90% H₂O/10% D₂O buffer at a specific pH (e.g., 6.5). The final sample contains gramicidin dimers incorporated into the SDS micelles.

-

-

NMR Data Acquisition:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a series of 2D-NMR spectra at a controlled temperature (e.g., 55°C).

-

DQCOSY (Double-Quantum Filtered Correlation Spectroscopy): Used to identify scalar-coupled protons, primarily for assigning protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an amino acid residue), aiding in complete residue assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å), providing the crucial distance restraints for determining the three-dimensional structure.

-

-

Structure Calculation and Refinement:

-

The acquired 2D-NMR spectra are processed, and the cross-peaks are assigned to specific protons in the this compound sequence.

-

The NOESY cross-peak intensities are converted into inter-proton distance restraints.

-

Molecular dynamics and simulated annealing protocols, using software such as XPLOR-NIH or CYANA, are employed to calculate a family of 3D structures that are consistent with the experimental distance and dihedral angle restraints.

-

The final structure is an average of the lowest-energy conformers, which is then validated for its geometric quality.

-

Visualizing the Role of Phenylalanine in this compound Function

Structural Differences at Position 11

Caption: Amino acid variation at position 11 in Gramicidin A, B, and C.

Gramicidin Channel Formation Workflow

Caption: Workflow of this compound channel formation in the bacterial membrane.

Mechanism of Action: Disruption of Ion Homeostasis

Caption: Signaling pathway of this compound's antibacterial action.

Conclusion and Future Directions

The substitution of tryptophan with phenylalanine at position 11 in this compound serves as a compelling example of how a single amino acid change can significantly modulate the function of a channel-forming peptide. The absence of the indole dipole and hydrogen bonding capability in phenylalanine alters the electrostatic landscape of the channel entrance, thereby influencing ion conductance and channel kinetics. This detailed understanding, derived from quantitative biophysical measurements and high-resolution structural studies, is invaluable for the rational design of novel antimicrobial agents.

Future research should focus on obtaining more precise comparative data on the ion selectivity of Gramicidin A, B, and C. Furthermore, computational modeling and molecular dynamics simulations can provide deeper insights into the energetic differences in ion permeation through these channel variants. The knowledge gained from studying the subtle yet significant role of phenylalanine in this compound will undoubtedly contribute to the development of more potent and selective synthetic ion channel-forming antibiotics to combat the growing threat of antimicrobial resistance.

The Hydrophobic Character of Gramicidin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the hydrophobic properties of the Gramicidin B peptide, a naturally occurring ion channel-forming antibiotic. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical role of hydrophobicity in the structure, function, and therapeutic potential of this compound.

Core Concepts: The Hydrophobic Nature of this compound

This compound is a linear pentadecapeptide with the sequence: Formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine .[1]

A defining characteristic of this compound is its predominantly hydrophobic amino acid composition. The alternating L- and D-amino acid configurations enable the peptide to form a unique β-helical secondary structure.[1] This conformation strategically orients the hydrophobic side chains outward, creating a nonpolar exterior that readily partitions into the lipid bilayer of cell membranes.[1] The N- and C-termini of the peptide are blocked by a formyl group and an ethanolamine group, respectively, which further enhances its overall hydrophobicity by neutralizing the terminal charges.[1]

This inherent hydrophobicity is fundamental to its mechanism of action. Two this compound monomers dimerize within the lipid bilayer to form a transmembrane ion channel, disrupting the crucial ion gradients across the cell membrane and ultimately leading to cell death.[1]

Quantitative Hydrophobicity Analysis

The hydrophobicity of a peptide can be quantified using various scales and experimental methods. Below is a summary of key quantitative data for this compound.

| Parameter | Description | Value/Method | Reference |

| Amino Acid Composition | Breakdown of constituent amino acids. | See Section 1 | [1] |

| Calculated Hydrophobicity Profile | A plot of the hydrophobicity of each amino acid residue along the peptide chain, based on a specific hydrophobicity scale. This can be calculated using various online tools and established scales. | Calculation based on Kyte-Doolittle or other relevant scales. | [2][3] |

| Grand Average of Hydropathicity (GRAVY) | A score representing the average hydrophobicity of the entire peptide. A positive score indicates a hydrophobic nature. | Can be calculated using online tools such as the Expasy ProtParam server. | [2][4][5][6] |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Retention Time | The time it takes for the peptide to elute from a nonpolar stationary phase. Longer retention times indicate greater hydrophobicity. | Experimentally determined. Specific values depend on the column and elution conditions. | [1][7] |

| Hydrophobic Mismatch | The difference between the hydrophobic length of the Gramicidin channel and the hydrophobic thickness of the lipid bilayer. This mismatch can induce membrane deformation. | Experimentally determined using techniques like X-ray diffraction. For example, in DMPC bilayers, gramicidin alters the phosphate-to-phosphate distance. | [8][9][10][11] |

Experimental Protocols for Assessing Hydrophobicity

Detailed methodologies for key experiments cited in the study of this compound's hydrophobic properties are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Determination

Objective: To determine the relative hydrophobicity of this compound by measuring its retention time on a nonpolar stationary phase.

Methodology:

-

Sample Preparation: Dissolve lyophilized this compound in a suitable organic solvent, such as methanol or isopropanol, to a final concentration of 1 mg/mL.

-

Chromatographic System: Utilize a high-performance liquid chromatography system equipped with a C18 reversed-phase column.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Elution Gradient:

-

Start with a linear gradient of 5% Solvent B to 95% Solvent B over 30 minutes.

-

Maintain 95% Solvent B for 5 minutes.

-

Return to 5% Solvent B over 2 minutes and equilibrate the column for 10 minutes before the next injection.

-

-

Detection: Monitor the elution profile at 280 nm, the absorbance maximum for the tryptophan residues in this compound.

-

Analysis: The retention time of the major peak corresponding to this compound provides a quantitative measure of its hydrophobicity. Longer retention times indicate greater hydrophobicity.[1][7]

Circular Dichroism (CD) Spectroscopy in Liposomes

Objective: To determine the secondary structure of this compound when incorporated into a lipid bilayer mimic.

Methodology:

-

Liposome Preparation:

-

Prepare large unilamellar vesicles (LUVs) of a chosen lipid composition (e.g., DMPC or POPC) by extrusion.

-

Dissolve the lipid in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate the film with the desired buffer.

-

Extrude the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Sample Preparation:

-

Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., trifluoroethanol).

-

Add the peptide solution to the pre-formed liposome suspension at the desired lipid-to-peptide molar ratio.

-

Incubate the mixture to allow for peptide incorporation into the liposomes.

-

-

CD Measurement:

-

Use a spectropolarimeter to record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1-mm path length.

-

Record a baseline spectrum of the liposome solution without the peptide and subtract it from the sample spectrum.

-

-

Analysis: The resulting CD spectrum is characteristic of the peptide's secondary structure. The β-helical conformation of the Gramicidin channel has a distinct CD signature.[12][13][14][15]

X-ray Diffraction of Gramicidin in Aligned Lipid Bilayers

Objective: To determine the effect of this compound on the structure of the lipid bilayer, including thickness and peptide orientation.

Methodology:

-

Sample Preparation:

-

Co-dissolve the lipid (e.g., DMPC) and this compound in an organic solvent.

-

Deposit the mixture onto a solid substrate (e.g., a glass slide) and allow the solvent to evaporate, forming a hydrated, oriented multilayer sample.

-

-

X-ray Diffraction:

-

Mount the sample in a temperature and humidity-controlled chamber.

-

Use a collimated X-ray beam to irradiate the sample.

-

Record the diffraction pattern using a 2D detector.

-

-

Data Analysis:

-

Analyze the positions and intensities of the Bragg peaks to determine the lamellar repeat distance (d-spacing) of the lipid bilayers.

-

From the d-spacing, the phosphate-to-phosphate distance can be calculated, providing a measure of the bilayer thickness.

-

Changes in bilayer thickness upon incorporation of this compound provide evidence for hydrophobic matching.[9][11][16][17][18][19]

-

Single-Channel Electrical Recording in a Planar Lipid Bilayer

Objective: To measure the ion channel activity of this compound.

Methodology:

-

Planar Lipid Bilayer (PLB) Formation:

-

Form a solvent-free planar lipid bilayer across a small aperture (e.g., 100-200 µm) in a Teflon cup separating two aqueous compartments (cis and trans).

-

-

Gramicidin Incorporation:

-

Add a dilute solution of this compound in an organic solvent to the cis compartment.

-

Spontaneous insertion and dimerization of Gramicidin monomers will form conducting channels.

-

-

Electrical Recording:

-

Apply a constant voltage across the bilayer using Ag/AgCl electrodes.

-

Measure the resulting ionic current using a sensitive patch-clamp amplifier.

-

-

Analysis:

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate critical workflows and pathways related to the study of this compound's hydrophobic properties.

Conclusion

The pronounced hydrophobic character of this compound is the linchpin of its biological activity. A thorough understanding of these properties, gained through the quantitative and experimental approaches outlined in this guide, is essential for the rational design of novel antimicrobial agents and for exploring the broader therapeutic applications of this fascinating peptide. The provided protocols and visualizations serve as a valuable resource for researchers in the fields of biophysics, pharmacology, and drug development.

References

- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencecodons.com [sciencecodons.com]

- 3. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]

- 4. Expasy - ProtParam documentation [web.expasy.org]

- 5. GRAVY Calculator [gravy-calculator.de]

- 6. cymobase.org [cymobase.org]

- 7. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. Theoretical analysis of hydrophobic matching and membrane-mediated interactions in lipid bilayers containing gramicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. impact.ornl.gov [impact.ornl.gov]

- 10. Hydrophobic Mismatch Controls the Mode of Membrane-Mediated Interactions of Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental evidence for hydrophobic matching and membrane-mediated interactions in lipid bilayers containing gramicidin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vibrational circular dichroism of gramicidin D in vesicles and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Circular Dichroism (CD) [protocols.io]

- 16. hwhuang.rice.edu [hwhuang.rice.edu]

- 17. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Single-channel recordings of gramicidin at agarose-supported bilayer lipid membranes formed by the tip-dip and painting methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Single-Channel Recordings of Gramicidin at Agarose-Supported Bilayer Lipid Membranes Formed by the Tip-Dip and Painting Methods | Semantic Scholar [semanticscholar.org]

- 23. nojilab.t.u-tokyo.ac.jp [nojilab.t.u-tokyo.ac.jp]

The Challenge of Aqueous Insolubility of Gramicidin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core challenge of Gramicidin B's insolubility in aqueous solutions. This compound, a component of the antibiotic complex Gramicidin D produced by the soil bacterium Bacillus brevis, holds therapeutic promise but its practical application is significantly hampered by its poor water solubility.[1] This document provides a comprehensive overview of the physicochemical basis of this insolubility, quantitative solubility data in various solvents, and detailed experimental protocols for its solubilization and characterization.

The Molecular Basis of this compound's Insolubility

This compound is a linear pentadecapeptide composed of 15 amino acids with alternating L and D configurations.[1] Its primary sequence is formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[1] The profound insolubility of this compound in water stems from several key structural features:

-

Hydrophobic Amino Acid Composition: The peptide is predominantly composed of hydrophobic amino acids, which minimizes favorable interactions with polar water molecules.[1]

-

Blocked Termini: The N-terminus is protected by a formyl group and the C-terminus is blocked by an ethanolamine group.[1] This prevents the formation of zwitterions, which would otherwise contribute to aqueous solubility.[1]

-

Three-Dimensional Structure: The alternating L- and D-amino acid sequence promotes the formation of a β-helix structure where the hydrophobic side chains are oriented outwards, further reducing interaction with water.[1]

These molecular characteristics drive the tendency of this compound to aggregate in aqueous environments, forming colloidal suspensions rather than true solutions.[2]

Quantitative Solubility Data

Precise quantitative solubility data for pure this compound is scarce in the literature. However, data for the closely related Gramicidin D complex, of which this compound is a minor component (approximately 6%), provides a valuable reference point.[1]

| Solvent | Solubility (mg/mL) | Notes |

| Water | Practically Insoluble | Forms colloidal suspensions. |

| Methanol | > 20 | Soluble. |

| Ethanol | > 20; tested at 50 | Soluble; warming may be required.[2] |

| Isopropanol | > 20 | Soluble.[2] |

| Ethylene Glycol | > 20 | Soluble.[2] |

| Acetone | > 20 | Soluble.[2] |

| Formamide | > 20 | Soluble.[2] |

| Dimethyl Sulfoxide (DMSO) | 100 | Soluble.[3] |

Experimental Protocols

General Protocol for Solubilizing this compound

Due to its hydrophobic nature, a common strategy for preparing this compound for use in aqueous-based biological assays is to first dissolve it in a small amount of an organic solvent and then dilute it into the desired aqueous buffer.

Materials:

-

Lyophilized this compound

-

Organic solvent: Dimethyl sulfoxide (DMSO), ethanol, or 2,2,2-Trifluoroethanol (TFE)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Solvent Selection: Based on the experimental requirements, select an appropriate organic solvent. DMSO is effective for achieving high stock concentrations, while ethanol may be more suitable for certain cell-based assays due to lower toxicity at low final concentrations. TFE is often used for preparing nanoparticle dispersions.[3][4][5]

-

Preparation of Stock Solution:

-

Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

-

Add a small, precise volume of the chosen organic solvent to the vial to achieve a high concentration stock solution (e.g., 10-50 mg/mL).

-

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief sonication can aid in dissolving the peptide.[2][6]

-

-

Dilution into Aqueous Buffer:

-

Slowly add the organic stock solution dropwise to the vigorously vortexing aqueous buffer to the desired final concentration. This rapid mixing helps to prevent the peptide from precipitating out of solution.

-

Ensure the final concentration of the organic solvent is compatible with the experimental system (typically <1% v/v for cell-based assays).[7]

-

-

Final Preparation:

-

Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may indicate aggregation.

-

For characterization or to remove any aggregates, the solution can be centrifuged at high speed, and the supernatant can be used.

-

Protocol for Preparation of this compound Nanoparticle Dispersion

This method is suitable for creating a more stable dispersion of this compound in an aqueous environment for administration or specific formulation studies.

Materials:

-

This compound

-

2,2,2-Trifluoroethanol (TFE)

-

Ultrapure water

-

Vortex mixer

Procedure:

-

Prepare a Stock Solution in TFE: Dissolve this compound in TFE to create a stock solution of a known concentration (e.g., 5.0 mM).[4]

-

Dispersion in Water:

-

Characterization: The resulting nanoparticle dispersion can be characterized by techniques such as Dynamic Light Scattering (DLS) to determine the size distribution and zeta potential of the nanoparticles.

Visualization of Experimental Workflows

Impact on Biological Activity and Formulation Strategies

The insolubility of this compound is a double-edged sword. While it poses a significant challenge for formulation and systemic delivery, its hydrophobicity is integral to its mechanism of action. This compound functions by inserting into the lipid bilayers of bacterial cell membranes, forming transmembrane channels that disrupt ion homeostasis, ultimately leading to cell death.[1] This direct interaction with the hydrophobic membrane core necessitates a non-polar character.

The primary implication of its insolubility for drug development is the limitation to topical applications, such as in creams and eye drops, where high aqueous solubility is not a prerequisite. Overcoming this limitation for broader therapeutic applications requires innovative formulation strategies. Research has explored the use of various carriers to enhance the aqueous dispersibility and delivery of gramicidins, including:

-

Liposomes and Lipid Nanoparticles: Encapsulating Gramicidin within lipid-based carriers can improve its stability and dispersibility in aqueous media.[9]

-

Polymeric Nanoparticles: Co-formulation with polymers can lead to the formation of stable nanoparticle dispersions.[8][10]

-

Surfactant Micelles: The use of surfactants can aid in the solubilization of gramicidin in aqueous solutions, although care must be taken to ensure the surfactant itself does not interfere with the biological system.

The development of such formulations is a key area of research aimed at unlocking the full therapeutic potential of this compound and related peptides. These strategies aim to create stable, effective, and less toxic delivery systems for this potent class of antibiotics.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Colloidal Dispersions of Gramicidin D in Water: Preparation, Characterization, and Differential Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. jpt.com [jpt.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel gramicidin formulations in cationic lipid as broad-spectrum microbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial coatings from gramicidin D nanoparticles and polymers - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00124A [pubs.rsc.org]

Methodological & Application

Protocol for Single-Channel Recording of Gramicidin B in Artificial Lipid Bilayers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gramicidin B is a naturally occurring ion channel-forming peptide produced by the soil bacterium Bacillus brevis. Like other gramicidins, it is a linear polypeptide composed of 15 alternating L- and D-amino acids. This compound differs from the more commonly studied Gramicidin A by a single amino acid substitution at position 11, where the tryptophan in Gramicidin A is replaced by a phenylalanine.[1][2][3] This seemingly minor change leads to significant differences in the single-channel conductance and lifetime of the channel.[1][2]

The functional gramicidin channel is formed by the transmembrane dimerization of two monomers, one from each leaflet of the lipid bilayer, to create a continuous pore.[3][4] This channel is selectively permeable to monovalent cations, with an ion selectivity sequence of Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺.[3] Divalent cations, such as Ca²⁺, can block the channel.[3] Single-channel recording is a powerful electrophysiological technique that allows for the direct measurement of the ionic current passing through a single gramicidin channel, providing insights into its biophysical properties, including conductance, ion selectivity, and gating kinetics (open and closed lifetimes).

This document provides a detailed protocol for the single-channel recording of this compound using the painted lipid bilayer technique.

Quantitative Data Summary

The following table summarizes the key single-channel parameters for Gramicidin A and this compound for comparison. Data is derived from studies using glycerylmonooleate membranes at a concentration of 1 M CsCl and an applied voltage of 100 mV.

| Parameter | Gramicidin A | This compound | Reference |

| Single-Channel Conductance (pS) | 65 | 15 | [1][2] |

| Mean Channel Lifetime (s) | 0.4 | 1.8 | [1][2] |

| Ion Selectivity | Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ | Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ | [3] |

Experimental Protocols

This protocol details the formation of a planar lipid bilayer and the subsequent incorporation and recording of single this compound channels.

Materials and Reagents

-

Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or Glyceryl monooleate (GMO)

-

Solvent: n-decane

-

This compound: Stock solution in ethanol (e.g., 1 mg/mL)

-

Electrolyte Solution: e.g., 1 M KCl or CsCl, buffered with 10 mM HEPES, pH 7.0

-